molecular formula C8H7BN2O2 B1388250 喹喔啉-6-基硼酸 CAS No. 852432-98-5

喹喔啉-6-基硼酸

货号: B1388250
CAS 编号: 852432-98-5
分子量: 173.97 g/mol
InChI 键: AWONZXSTLZEBCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoxalin-6-ylboronic acid is a boronic acid derivative with the molecular formula C8H7BN2O2. It is a versatile building block used in the synthesis of a wide range of organic molecules.

科学研究应用

Organic Synthesis

Quinoxalin-6-ylboronic acid serves as a crucial building block in organic synthesis. It is primarily utilized for forming carbon-carbon bonds through cross-coupling reactions, enabling the construction of complex molecular architectures that are essential in developing pharmaceuticals and agrochemicals.

Biological Applications

The compound has been extensively studied for its potential biological activities:

  • Anticancer Properties : Quinoxalin derivatives have shown promise as anticancer agents. For instance, certain derivatives have been identified as effective inhibitors of apoptosis signal-regulating kinase 1 (ASK1), with notable IC50 values indicating their potency against cancer cell lines .
  • Antimicrobial Activity : Research indicates that quinoxaline derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Drug Development : Quinoxalin derivatives have been approved by the FDA for various applications, enhancing their viability in drug development processes .

Material Science

In addition to its biological applications, quinoxalin-6-ylboronic acid is employed in creating advanced materials such as polymers and optoelectronic devices. Its unique structural features allow it to be incorporated into materials that require specific electronic properties.

Case Study 1: Anticancer Activity

A study focused on synthesizing various quinoxaline derivatives demonstrated their effectiveness as ASK1 inhibitors. The compound 26e exhibited an IC50 value of 30.17 nM against ASK1, highlighting its potential as a therapeutic agent for cancer treatment .

Case Study 2: Ototoxicity Protection

Research utilizing zebrafish models revealed that certain quinoxaline derivatives could protect against aminoglycoside-induced ototoxicity. Modifications to the quinoxaline core enhanced protective effects against hair cell loss caused by gentamicin and neomycin .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-6-ylboronic acid typically involves the reaction of quinoxaline with boronic acid derivatives under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where quinoxaline is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of quinoxalin-6-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions: Quinoxalin-6-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form quinoxalin-6-ylborane.

    Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in cross-coupling reactions.

Major Products Formed:

    Oxidation: Boronic esters or anhydrides.

    Reduction: Quinoxalin-6-ylborane.

    Substitution: Various substituted quinoxaline derivatives.

作用机制

The mechanism of action of quinoxalin-6-ylboronic acid involves its ability to form stable complexes with various biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and probes for detecting specific biomolecules. Additionally, the compound’s ability to undergo cross-coupling reactions makes it valuable in the synthesis of complex organic molecules .

相似化合物的比较

Quinoxalin-6-ylboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and benzylboronic acid. While all these compounds share the boronic acid functional group, quinoxalin-6-ylboronic acid is unique due to the presence of the quinoxaline ring, which imparts distinct chemical and biological properties. Similar compounds include:

  • Phenylboronic acid
  • Benzylboronic acid
  • Pyridylboronic acid
  • Naphthylboronic acid

These compounds differ in their reactivity and applications, with quinoxalin-6-ylboronic acid being particularly valuable in the synthesis of heterocyclic compounds and in biological applications.

生物活性

Quinoxalin-6-ylboronic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including antiviral, anticancer, and protective effects against ototoxicity, supported by various studies and data tables.

Overview of Quinoxalin-6-ylboronic Acid

Quinoxaline derivatives, including quinoxalin-6-ylboronic acid, are known for their broad spectrum of biological activities. The boronic acid functional group enhances the compound's ability to interact with biological targets, making it a valuable scaffold for drug development.

Antiviral Activity

A systematic review highlighted the antiviral properties of quinoxaline derivatives. Notably, certain derivatives demonstrated significant inhibitory effects against various viruses. For instance, the compound 11 , a derivative of quinoxalin-6-ylboronic acid, showed an effective EC50 value of 0.09 µM against coxsackievirus B5 (CBV5) without cytotoxic effects on Vero-76 cells. The mechanism of action involves inhibiting early viral entry processes by interacting with viral capsid proteins .

Table 1: Antiviral Activity of Quinoxaline Derivatives

CompoundVirus TargetedEC50 (µM)Cytotoxicity
Compound 11CBV50.09None observed
GanciclovirHCMV1300Moderate
AcyclovirHSV>20,000High

Anticancer Properties

Quinoxalin-6-ylboronic acid has shown promising anticancer activity across various cancer cell lines. A study on quinoxaline–arylfuran derivatives indicated that compounds like QW12 exhibited potent antiproliferative effects against HeLa cells with an IC50 value of 10.58 μM. The mechanism involved inducing apoptosis and inhibiting STAT3 phosphorylation, a critical pathway in cancer cell survival .

Table 2: Anticancer Activity of Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
QW12HeLa10.58Induces apoptosis, inhibits STAT3
Compound 4VariousModerateCytotoxicity and tumor size reduction

Protective Effects Against Ototoxicity

Recent research has identified quinoxaline derivatives as potential protectants against drug-induced ototoxicity. Quinoxaline-5-carboxylic acid (Qx28), a derivative closely related to quinoxalin-6-ylboronic acid, demonstrated significant protective effects against gentamicin-induced hair cell loss in zebrafish models. This compound was effective at concentrations as low as 1 nM, showcasing its high potency compared to other derivatives .

Table 3: Efficacy Against Ototoxicity

CompoundOtotoxic AgentEffective Concentration (nM)Protection Rate (%)
Qx28Gentamicin1>50%
QuinoxalineGentamicin300Low

The biological activity of quinoxalin-6-ylboronic acid and its derivatives can be attributed to their ability to interact with specific molecular targets:

  • Antiviral Activity : Compounds inhibit viral replication by interfering with the viral life cycle stages such as attachment and uncoating.
  • Anticancer Activity : They induce apoptosis in cancer cells and inhibit critical signaling pathways like STAT3.
  • Ototoxicity Protection : They modulate cellular pathways to protect hair cells from damage caused by ototoxic drugs.

属性

IUPAC Name

quinoxalin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BN2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWONZXSTLZEBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NC=CN=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662803
Record name Quinoxalin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852432-98-5
Record name Quinoxalin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 852432-98-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 6-quinoxaline boronic acid pinacol ester (S50) (256 mg, 1.00 mmol, 1.00 equiv) in THF (2.0 mL) at 23° C. was added H2O (8.0 mL) and NaIO4 (321 mg, 1.50 mmol, 1.50 equiv). After stirring for 1.0 hr at 23° C., the reaction mixture was added to 1N HCl aq (20 mL) and was further stirred for 1.0 hr. To the reaction mixture was added EtOAc (20 mL) and the phases were separated. The aqueous phase was extracted with EtOAc (2×20 mL). The combined organic phases are washed with brine (20 mL) and dried (Na2SO4). The filtrate was concentrated in vacuo and the residue was triturated with Et2O to afford 121 mg of the title compound as a colorless solid (70% yield).
Quantity
256 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
321 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxalin-6-ylboronic acid
Reactant of Route 2
Reactant of Route 2
Quinoxalin-6-ylboronic acid
Reactant of Route 3
Reactant of Route 3
Quinoxalin-6-ylboronic acid
Reactant of Route 4
Reactant of Route 4
Quinoxalin-6-ylboronic acid
Reactant of Route 5
Reactant of Route 5
Quinoxalin-6-ylboronic acid
Reactant of Route 6
Quinoxalin-6-ylboronic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。